molecular formula C17H14F3N3O2 B6136832 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B6136832
M. Wt: 349.31 g/mol
InChI Key: RTMGNHPNJFAZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABA-A receptor, 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can increase the inhibitory tone in the brain, resulting in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This leads to a decrease in the excitability of the neurons, which can result in its anticonvulsant and anxiolytic effects. 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is its potential for off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for research on 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a drug target for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide and to identify any potential off-target effects.

Synthesis Methods

5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-pyridinecarboxylic acid, followed by the formation of a pyrrolidine ring. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, which make it a promising candidate for the treatment of neurological disorders. 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has also been investigated for its potential as a drug target for cancer therapy.

properties

IUPAC Name

5-oxo-N-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)12-3-1-5-14(8-12)23-10-11(7-15(23)24)16(25)22-13-4-2-6-21-9-13/h1-6,8-9,11H,7,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGNHPNJFAZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

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